molecular formula C24H23NO5 B2463937 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid CAS No. 2287316-61-2

8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid

Cat. No.: B2463937
CAS No.: 2287316-61-2
M. Wt: 405.45
InChI Key: STQWRNBLDTUZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[4.5]decene core with an oxygen atom (1-oxa) and a nitrogen atom (8-aza) in the ring system. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 8 serves as a protective moiety, commonly used in peptide synthesis to shield amines during solid-phase synthesis . The carboxylic acid at position 3 enhances solubility in polar solvents and enables conjugation reactions. Its spirocyclic structure confers rigidity, which can influence binding specificity in biological systems .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-22(27)16-13-24(30-14-16)9-11-25(12-10-24)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,13,21H,9-12,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQWRNBLDTUZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=C(CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid (often abbreviated as Fmoc-Azaspiro) is a synthetic organic molecule notable for its potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features and implications in drug design, particularly in the development of peptide-based therapeutics.

  • Molecular Formula : C21H23NO6
  • Molecular Weight : 385.42 g/mol
  • CAS Number : 166108-71-0
  • Appearance : White to light yellow crystalline powder
  • Purity : >97% (HPLC)

Biological Activity

The biological activity of Fmoc-Azaspiro is primarily linked to its interactions with various biological targets, including enzymes and receptors. Here are key findings from recent studies:

Enzyme Inhibition

Fmoc-Azaspiro has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression and other pathological conditions. For example:

  • Poly(ADP-ribose) polymerase (PARP) Inhibition :
    • Compounds structurally related to Fmoc-Azaspiro have shown significant inhibition of PARP enzymes, which are crucial in DNA repair mechanisms.
    • Inhibitors with similar scaffolds demonstrated Ki values in the low nanomolar range, indicating high potency against PARP1 and PARP2 .
  • Kinase Activity :
    • Preliminary studies suggest that Fmoc-Azaspiro may also interact with various kinases, potentially influencing signaling pathways relevant to cell proliferation and survival.

Antitumor Activity

The compound has been evaluated for its antitumor properties in various cancer models:

  • Breast Cancer Models :
    • In vivo studies using xenograft models of breast cancer have indicated that compounds with the Fmoc-Azaspiro framework can reduce tumor growth significantly when administered alone or in combination with standard chemotherapeutic agents .

Case Studies

Several case studies highlight the therapeutic potential of Fmoc-Azaspiro and related compounds:

  • Study on BRCA1/2 Mutant Cancers :
    • A study reported that a derivative of Fmoc-Azaspiro inhibited cell proliferation in BRCA1/2 mutant cancer cells with an EC50 value as low as 0.3 nM, showcasing its potential for targeted cancer therapy .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, further supporting their role as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEC50/Ki ValuesReference
Enzyme InhibitionPARP1/2Ki = 1.2 nM
Antitumor ActivityBreast Cancer (BRCA Mutant)EC50 = 0.3 nM
Kinase InteractionVarious KinasesNot specifiedPreliminary Data

Scientific Research Applications

Drug Development

The compound's structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its ability to form stable interactions with biological targets is crucial for the design of effective drugs.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the Fmoc group have been shown to enhance cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.

Case Study: Synthesis of Bioactive Peptides
Research has demonstrated that using 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid as a building block facilitates the synthesis of bioactive peptides that can act as enzyme inhibitors or receptor ligands.

Bioconjugation

The compound's reactive functional groups enable it to be used in bioconjugation processes, which are essential for creating targeted drug delivery systems.

Case Study: Targeted Drug Delivery
In one study, researchers successfully conjugated this compound with antibody fragments, resulting in targeted delivery systems that improved therapeutic efficacy while reducing side effects in animal models .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Fmoc-Protected Compounds

The following table summarizes key structural differences and similarities:

Compound Name Core Structure Heteroatom Positions Substituents Molecular Weight (g/mol) Key Features Reference
8-(Fmoc)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid Spiro[4.5]decene 1-oxa, 8-aza Carboxylic acid at C3 ~407.46 (estimated) Rigid spirocore, Fmoc protection
2-{[4-(4-bromophenyl)-8-Fmoc-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid Spiro[4.5]decane 1-oxa, 8-aza 4-bromophenyl, acetic acid 527.38 (exact) Bromine enhances lipophilicity; acetic acid linker
6-Fmoc-6-azaspiro[4.5]decane-8-carboxylic acid Spiro[4.5]decane 6-aza Carboxylic acid at C8 405.50 Aza position shift alters ring strain
2-Fmoc-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide Spiro[4.5]decane 8-thia (sulfur), 2-aza Sulfone group 455.52 Sulfur oxidation increases polarity
2-Fmoc-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid Spiro[4.5]decane 2-aza, 8-aza Dual protection (Fmoc and Boc) ~466.52 (estimated) Orthogonal protecting groups for stepwise synthesis

Key Differences and Implications

  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 8-thia in ) increases electronegativity and may enhance hydrogen-bonding capacity.
  • Protection Strategies : Dual protection (Fmoc and Boc in ) enables sequential deprotection, useful in multi-step syntheses.

Analytical Techniques

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural determination .
  • Spectroscopy : IR and UV-Vis (as in ) confirm functional groups, while NMR elucidates spirocyclic conformation.

Solubility and Stability

  • The carboxylic acid moiety enhances aqueous solubility, critical for biological applications .
  • Fmoc-protected compounds are base-labile, requiring careful handling in basic conditions .

Q & A

Basic: What are the recommended storage and handling protocols for this compound to maintain stability?

Answer:
The compound should be stored as a powder at -20°C , where it remains stable for up to 3 years . For short-term use, storage at 4°C is acceptable for up to 2 years . Solutions in solvents (e.g., DMSO) should be stored at -20°C and used within 1 month to prevent degradation. Handling requires gloves, face shields, and lab coats to avoid dermal or inhalation exposure, as acute toxicity (Category 4) has been reported for similar Fmoc-protected compounds .

Advanced: How can researchers reconcile discrepancies in solubility data between in vitro and in vivo studies?

Answer:
Discrepancies often arise due to solvent polarity and experimental conditions. For example, in vitro studies may report 100 mg/mL solubility in DMSO (281.42 mM) with sonication, while in vivo formulations in aqueous buffers might require lower concentrations (≥2.5 mg/mL) to maintain clarity . Methodological adjustments include:

  • Pre-sonication to disrupt crystalline aggregates.
  • Co-solvent systems (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility.
  • Validation via dynamic light scattering (DLS) to monitor colloidal stability.

Basic: What safety measures are critical during synthesis and purification?

Answer:

  • Engineering controls : Use fume hoods and closed systems to minimize inhalation risks (acute toxicity: Category 4 for oral/dermal/inhalation) .
  • Personal protective equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and flame-resistant lab coats .
  • Waste disposal : Contaminated gloves/solvents must be treated as hazardous waste due to potential mutagenic byproducts .

Advanced: What strategies are used to assign the absolute configuration of spirocyclic centers in this compound?

Answer:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., tert-butyl groups to cyclopentane fragments) to infer stereochemistry .
  • Chemical shift anisotropy (CSA) calculations : Computational modeling of δ(RS) values for protons near chiral centers validates proposed configurations .
  • X-ray crystallography : Resolves ambiguous NMR data by providing explicit bond angles and torsion parameters (e.g., spiro ring puckering) .

Basic: What synthetic routes optimize yield for Fmoc-protected spirocyclic amino acids?

Answer:
Key parameters include:

  • Reagent selection : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for Fmoc coupling to minimize racemization .
  • Temperature control : Reactions conducted at 0–4°C to stabilize intermediates.
  • Solvent choice : Dichloromethane (DCM) or DMF for improved solubility of spirocyclic intermediates .
  • Purification : Reverse-phase HPLC with C18 columns to separate diastereomers .

Advanced: How does ring puckering influence the conformational dynamics of the spiro[4.5]decene system?

Answer:

  • Puckering coordinates : Defined via Cremer-Pople parameters (amplitude qq, phase ϕ\phi) to quantify non-planarity .
  • Pseudorotation barriers : Calculated using DFT to assess energy minima for different puckered states (e.g., envelope vs. twist conformers) .
  • Biological implications : Conformational flexibility may affect binding to target proteins, as seen in analogous spirocyclic kinase inhibitors .

Advanced: How should researchers address conflicting spectroscopic data during structural characterization?

Answer:

  • Multi-technique validation : Combine 1H^1H/13C^13C NMR, IR (for carbonyl stretches), and high-resolution mass spectrometry (HRMS) .
  • Crystallographic refinement : Resolve ambiguities in NOE-derived models by obtaining single-crystal X-ray data .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify fluxional behavior in spiro rings .

Advanced: What biological hypotheses are suggested by structural analogs of this compound?

Answer:

  • Enzyme inhibition : Analogous Fmoc-spiro compounds show activity against proteases and kinases due to rigid, shape-persistent scaffolds .
  • Neuroprotection : Spirocyclic amino acids may mimic natural neurotransmitters (e.g., GABA analogs) .
  • Metabolic modulation : Preclinical studies suggest interactions with mitochondrial dehydrogenases, though target validation requires knockout models or cryo-EM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.